molecular formula C11H17N B8796077 N-butyl-2-methylaniline CAS No. 7277-86-3

N-butyl-2-methylaniline

Cat. No. B8796077
Key on ui cas rn: 7277-86-3
M. Wt: 163.26 g/mol
InChI Key: NSTOKAMMRZTATB-UHFFFAOYSA-N
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Patent
US05817877

Procedure details

General procedure B using 55.1 mg (0.229 mmol) of o-tolyltriflate and 34.0 μl (0.344 mmol) of n-butylamine gave 67% yield of N-butyl-2-methylaniline after silica gel chromatograph using 5% ethyl acetate in hexanes.
Quantity
55.1 mg
Type
reactant
Reaction Step One
Quantity
34 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:15])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1OS(C(F)(F)F)(=O)=O.[CH2:16]([NH2:20])[CH2:17][CH2:18][CH3:19]>>[CH2:16]([NH:20][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:15])[CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
55.1 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)OS(=O)(=O)C(F)(F)F)C
Step Two
Name
Quantity
34 μL
Type
reactant
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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